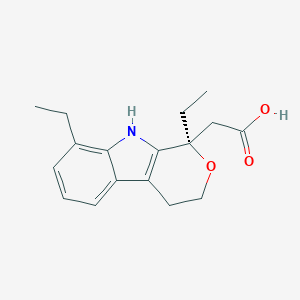![molecular formula C13H17N2O9P B134763 5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid CAS No. 126706-34-1](/img/structure/B134763.png)
5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid, commonly known as CPPene, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPene belongs to the class of pyrrolidine-2,4-dicarboxylic acid derivatives and has been found to exhibit neuroprotective and anti-inflammatory properties.
作用機序
CPPene exerts its neuroprotective effects by inhibiting the activity of CaMKII, which is involved in the phosphorylation of various proteins that are important for neuronal survival and plasticity. CaMKII has been implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and stroke. CPPene binds to the catalytic domain of CaMKII and inhibits its activity by preventing the autophosphorylation of the enzyme. This results in the reduction of neuronal excitotoxicity and oxidative stress, which are the major contributors to neuronal damage in various neurological disorders.
生化学的および生理学的効果
CPPene has been found to exhibit various biochemical and physiological effects in vitro and in vivo. CPPene has been shown to reduce oxidative stress and inflammation in neuronal cells by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. CPPene has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for neuronal survival and plasticity. In addition, CPPene has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders such as Alzheimer's disease and stroke.
実験室実験の利点と制限
CPPene has several advantages for lab experiments. CPPene is a synthetic compound that can be easily synthesized in large quantities and is relatively stable under normal laboratory conditions. CPPene has been extensively studied for its potential therapeutic applications in various neurological disorders, which makes it an attractive candidate for further research. However, there are also some limitations to using CPPene in lab experiments. CPPene has not been extensively studied in humans, and its safety and efficacy in humans are not well established. In addition, CPPene may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for research on CPPene. One direction is to further investigate the potential therapeutic applications of CPPene in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Another direction is to study the safety and efficacy of CPPene in humans, which could lead to the development of new therapies for neurological disorders. Additionally, future research could focus on the development of new derivatives of CPPene that have improved pharmacokinetic and pharmacodynamic properties.
合成法
CPPene can be synthesized by the reaction of 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid with pyrrolidine-2,4-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at room temperature for several hours. After the reaction is complete, the product is purified by column chromatography or recrystallization.
科学的研究の応用
CPPene has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. CPPene has been found to exhibit neuroprotective properties by inhibiting the activity of an enzyme called calcium/calmodulin-dependent protein kinase II (CaMKII), which is involved in the regulation of neuronal plasticity and survival. CPPene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
特性
CAS番号 |
126706-34-1 |
|---|---|
製品名 |
5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid |
分子式 |
C13H17N2O9P |
分子量 |
376.26 g/mol |
IUPAC名 |
5-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C13H17N2O9P/c1-5-11(16)9(6(3-14-5)4-24-25(21,22)23)10-7(12(17)18)2-8(15-10)13(19)20/h3,7-8,10,15-16H,2,4H2,1H3,(H,17,18)(H,19,20)(H2,21,22,23) |
InChIキー |
AGPXAGRDCOKQID-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)C(=O)O)COP(=O)(O)O |
正規SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)C(=O)O)COP(=O)(O)O |
同義語 |
4,4-dicarboxy-5-(pyridoxyl-5'-phosphate)proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
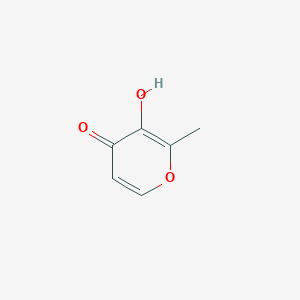
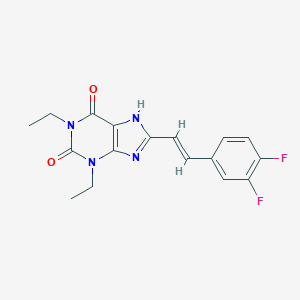
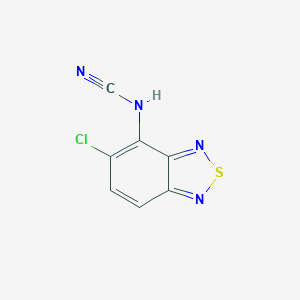
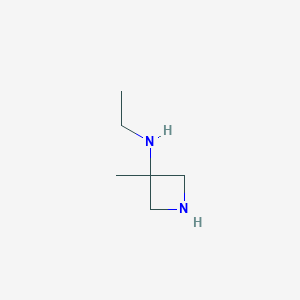
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
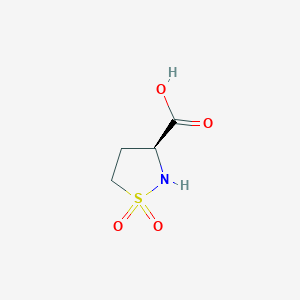
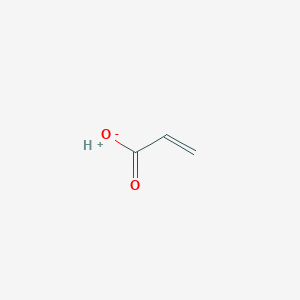
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
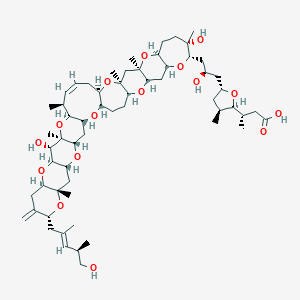
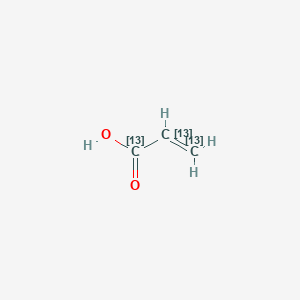
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
